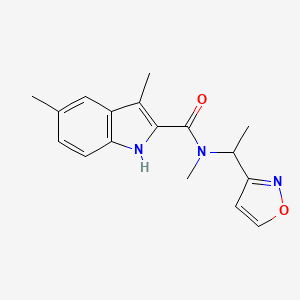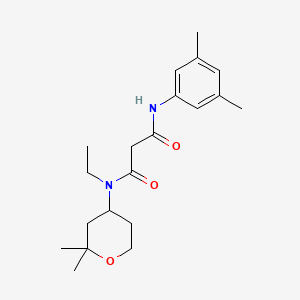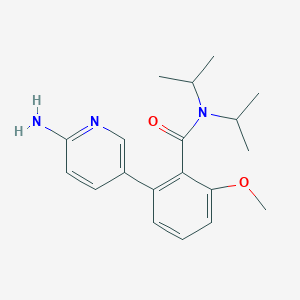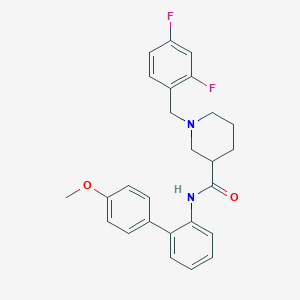![molecular formula C19H23N5O2 B3792599 (1-{[1-(1H-indol-3-ylacetyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B3792599.png)
(1-{[1-(1H-indol-3-ylacetyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol
Descripción general
Descripción
This compound is a complex organic molecule that contains an indole group, a piperidine ring, and a 1,2,3-triazole ring. Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Piperidine is a heterocyclic organic compound with a six-membered ring containing five carbon atoms and one nitrogen atom. 1,2,3-Triazole is a class of azole compounds that contain three nitrogen atoms in a five-membered aromatic ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The indole and triazole rings are aromatic, meaning they have a stable ring of resonance bonds. The piperidine ring is not aromatic, but it is a common structural motif in many natural products and pharmaceuticals .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of any functional groups. Some potential properties could include its solubility in various solvents, its melting and boiling points, and its spectral data (such as NMR and IR spectra) .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[4-[[4-(hydroxymethyl)triazol-1-yl]methyl]piperidin-1-yl]-2-(1H-indol-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2/c25-13-16-12-24(22-21-16)11-14-5-7-23(8-6-14)19(26)9-15-10-20-18-4-2-1-3-17(15)18/h1-4,10,12,14,20,25H,5-9,11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTFYFGKXFTLKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=C(N=N2)CO)C(=O)CC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-[(2-morpholin-4-ylpyridin-3-yl)carbonyl]hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B3792524.png)
![4-(3,9-diazaspiro[5.6]dodec-9-ylcarbonyl)-6-isobutyl-2(1H)-pyrimidinone hydrochloride](/img/structure/B3792528.png)

![1-[4-({(3R*,4R*)-3-hydroxy-4-[4-(2-pyridinyl)-1-piperazinyl]-1-piperidinyl}methyl)-2-thienyl]ethanone](/img/structure/B3792542.png)
![1-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B3792550.png)

![N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-1-propyl-4-piperidinamine](/img/structure/B3792557.png)
![1-[2-(allyloxy)benzyl]-N-[4-(1H-pyrazol-5-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B3792565.png)


![2-(1-{[3-(2-furyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-yl)-4-methyl-1H-benzimidazole](/img/structure/B3792593.png)
![2-methyl-4-(3-{1-[(1-methyl-1H-imidazol-5-yl)methyl]-1H-pyrazol-3-yl}phenyl)-5-propylpyrimidine](/img/structure/B3792611.png)
![N-[1,1-dimethyl-2-(4-morpholinyl)ethyl]-1-methyl-1H-indole-3-carboxamide trifluoroacetate](/img/structure/B3792616.png)
![N-{3-[(E)-2-phenylvinyl]benzyl}acetamide](/img/structure/B3792626.png)
